molecular formula C14H17NO B2739706 1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1179970-82-1

1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No. B2739706
CAS RN: 1179970-82-1
M. Wt: 215.296
InChI Key: OFDVLVACXJSOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also seems to contain a prop-2-en-1-one group, which is a carbon chain with a double bond and a ketone functional group .


Molecular Structure Analysis

The molecular structure of the compound would likely be influenced by the pyrrolidine ring and the prop-2-en-1-one group. Pyrrolidine is a saturated five-membered ring, which could contribute to the three-dimensionality of the molecule . The prop-2-en-1-one group contains a double bond, which could have implications for the molecule’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a pyrrolidine ring could impact the compound’s solubility . The prop-2-en-1-one group, with its double bond and ketone functional group, could also influence the compound’s reactivity .

Scientific Research Applications

Pharmacological Applications

  • Kappa-Opioid Receptor Antagonism: A compound structurally related to "1-[2-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one" demonstrated high affinity for human, rat, and mouse kappa-opioid receptors (KORs), showing potential for treating depression and addiction disorders. This compound selectively inhibited KORs over mu-opioid receptors (MORs) and delta-opioid receptors, indicating its specificity and potential therapeutic benefits (Grimwood et al., 2011).

Chemical Synthesis and Characterization

  • Synthesis of Pyrrolidine Derivatives: Research on pyrrolidine derivatives, similar in structure to "this compound," revealed their significant antiarrhythmic and antihypertensive activities. These findings suggest the potential of such compounds in developing new therapeutic agents (Malawska et al., 2002).
  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]: A study demonstrated an efficient organocatalytic approach for synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity. These derivatives are known for their biological activities, highlighting the significance of such synthetic routes in medicinal chemistry (Chen et al., 2009).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition: Research into 1H-pyrrole-2,5-dione derivatives revealed their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. This study underscores the potential application of pyrrolidine derivatives in protecting industrial materials (Zarrouk et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some pyrrolidine derivatives have been found to have anti-tubercular potential .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrrolidine derivatives , there could be potential for developing new drugs based on this compound.

properties

IUPAC Name

1-[2-(2-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-14(16)15-10-6-9-13(15)12-8-5-4-7-11(12)2/h3-5,7-8,13H,1,6,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDVLVACXJSOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.